The table below summarizes the available quantitative data for this compound (FLF) and its main metabolite, Floctafenic Acid (FLA), from a micellar liquid chromatography (MLC) analysis method [1].
| Parameter | This compound (FLF) | Floctafenic Acid (FLA) |
|---|---|---|
| Linear Range | 0.5 - 25.0 µg/mL | 0.4 - 10.0 µg/mL |
| LOD (Limit of Detection) | 0.16 µg/mL | 0.12 µg/mL |
| Analytical Recovery (in tablets) | 98.87% ± 1.37% | Not Applicable |
| Analytical Recovery (in human plasma) | Not Detailed | 110.50% ± 6.5% |
Here is the detailed methodology for the stability-indicating MLC method used for the simultaneous determination of this compound and its hydrolytic degradation product/metabolite [1].
Chromatographic Conditions:
Sample Preparation:
Validation and Application:
The study confirms that this compound is subject to hydrolytic degradation, forming Floctafenic Acid (FLA), which is also its main metabolite [1]. The diagram below illustrates this primary metabolic pathway.
The synthesis of this compound is a multi-step process beginning with ortho-trifluoromethyl aniline [1]. The key steps, intermediates, and conditions are summarized in the table and diagram below.
| Step | Key Reactant/Intermediate | Process / Reaction | Outcome / Intermediate |
|---|---|---|---|
| 1 | ortho-trifluoromethyl aniline (1) | Conversion to a quinolol [1]. | Preparation for cyclization. |
| 2 | --- | Condensation with ethoxy methylene malonic diethyl ester (EMME) and thermal cyclization [1]. | Formation of quinoline intermediate (2). |
| 3 | Intermediate (2) | Saponification, decarboxylation, and reaction with phosphorus oxychloride [1]. | Conversion to 4-chloroquinoline (3). |
| 4 | 4-chloroquinoline (3) + Methyl anthranilate (4) | Displacement of chlorine [1]. | Coupled intermediate (5). |
| 5 | Coupled intermediate (5) + Glycerol | Ester interchange reaction [1]. | Final product: this compound (6). |
Synthesis workflow of this compound from ortho-trifluoromethyl aniline [1].
The primary degradation product of this compound is Floctafenic Acid (FLA), formed via hydrolytic degradation of the ester bond [2]. This product is also the main metabolite of this compound in vivo [2].
A validated Micellar Liquid Chromatography (MLC) method can simultaneously determine this compound and Floctafenic Acid for stability studies and plasma analysis [2]. The key parameters of this method are detailed below.
| Parameter | Specification / Value |
|---|---|
| Analytical Method | Micellar Liquid Chromatography (MLC) |
| Column | CLC Shim-Pack C8 (150 x 4.6 mm id, 5 µm) |
| Mobile Phase | 0.15 M Sodium Dodecyl Sulfate, 10% n-propanol, 0.3% triethylamine in 0.02 M orthophosphoric acid (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 360 nm |
| Linear Range (FLF) | 0.5 - 25.0 µg/mL |
| Linear Range (FLA) | 0.4 - 10.0 µg/mL |
| LOD (FLF) | 0.16 µg/mL |
| LOD (FLA) | 0.12 µg/mL |
Degradation Behavior Under ICH-Stress Conditions: Forced degradation studies under conditions recommended by the International Conference on Harmonization (ICH) demonstrate that this compound is particularly susceptible to alkaline hydrolysis [2]. The method is stability-indicating and can directly determine the main metabolite (FLA) in human plasma without prior extraction, with a mean recovery of 110.50 ± 6.5% [2].
For a comprehensive overview, the following table summarizes key chemical, pharmacological, and toxicological data for this compound.
| Property / Aspect | Description / Value |
|---|---|
| Chemical Formula | C₂₀H₁₇F₃N₂O₄ [1] [3] [4] |
| Molecular Weight | 406.36 g/mol [1] [3] [4] |
| Melting Point | 179-180°C [3] [4] |
| Mechanism of Action | Nonsteroidal Anti-inflammatory Drug (NSAID); inhibits COX-1 and COX-2 (slightly more potent towards COX-1) [4] [5] |
| Primary Use | Management of mild to moderate acute pain [3] [6] |
| Toxicology (Acute, Rat, Oral) | LD₅₀ = 535 mg/kg [4] |
Pharmacological and Clinical Context:
The table below summarizes the core identification and characterization data for Floctafenine available from the search results.
| Property | Specification / Data |
|---|---|
| CAS Registry Number | 23779-99-9 [1] [2] [3] |
| Molecular Formula | C₂₀H₁₇F₃N₂O₄ [1] [3] |
| Molecular Weight | 406.36 g/mol [1] [3] |
| IUPAC Name | 2,3-dihydroxypropyl 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate [1] |
| Melting Point | 175-178 °C [1] |
| Boiling Point | 592.1±50.0 °C (Predicted) [1] |
| Density | 1.437±0.1 g/cm³ (Predicted) [1] |
| Purity | 95% (Available as an off-white to pale beige solid) [1] |
| Solubility | Slightly soluble in DMSO and Methanol [1] [3] |
| Storage | Store at -20°C, sealed, away from moisture [1] [3] |
This compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a non-narcotic analgesic. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which leads to a reduction in the synthesis of prostaglandins, mediators of pain and inflammation [4] [3]. Available data suggests it inhibits both COX-1 and COX-2 isoforms in vitro, with slightly higher potency against COX-1 [1] [3]. One study reported IC₅₀ values of 2.33 μM for COX-1 and 3.47 μM for COX-2 in human whole blood assays [3].
The following diagram illustrates the core mechanism of action of NSAIDs like this compound and the primary analytical workflow for its quantification and stability testing.
Several analytical methods for determining this compound have been reported in the literature, focusing on its stability and analysis in formulations.
Stability-Indicating Micellar Liquid Chromatography (MLC)
HPLC for Combined Formulations
TLC-Densitometry
The main known degradation product and metabolite of this compound is Floctafenic Acid (FLA), which is formed via hydrolysis [1]. Reference standards for this compound and its impurities are available from chemical suppliers like Pharmaffiliates and BOC Sciences [1] [2]. A deuterated standard, This compound-d5 (CAS 1794884-17-5), is also available for use as an internal standard in mass spectrometry [2].
This compound is a nonsteroidal anti-inflammatory drug (NSAID) used as an analgesic for short-term pain research [1]. Its primary biological activity comes from inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammation and pain signaling [1].
The table below summarizes the available quantitative data on this compound's activity and effects:
| Parameter | Value / Description | Context / Assay |
|---|---|---|
| Molecular Weight | 406.36 g/mol | Chemical Formula: C₂₀H₁₇F₃N₂O₄ [1] |
| CAS Number | 23779-99-9 | - [1] |
| IC₅₀ for COX-1 | 2.33 μM (95%CI) | In vitro, heparinized human whole blood [1] |
| IC₅₀ for COX-2 | 3.47 μM (95%CI) | In vitro, heparinized human whole blood [1] |
| In Vivo Analgesia | 65.98% inhibition of writhing | Intraperitoneal injection (50 mg/kg) in rats, 30 min prior to p-benzoquinone [1] |
| Ulcerogenic Effect | None shown | p-benzoquinone-induced writhing test in mice [2] |
This compound inhibits both COX-1 and COX-2 isoforms in vitro, showing a slightly higher potency (about 1.5-fold) for COX-1 inhibition. It does not significantly affect leukotriene B4 (LTB4) generation, even at high concentrations (up to 100 μM) [1].
Based on this mechanism, the following diagram outlines the proposed signaling pathway and experimental findings:
Diagram of this compound's mechanism of action, showing COX enzyme inhibition and lack of effect on LTB4 pathway.
The search results provide high-level descriptions of key experiments, but not step-by-step methodologies.
One study synthesized new derivatives of this compound, screening them for anti-inflammatory and analgesic activity [2]. The study concluded:
Floctafenine is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic properties that was historically used for the management of acute pain. As an anthranilic acid derivative, this compound undergoes rapid hydrolysis in vivo to form its active metabolite, floctafenic acid, which is primarily responsible for its therapeutic effects. The pharmacokinetic profiling of this compound and its metabolites is essential for understanding drug bioavailability, dose-response relationships, and therapeutic monitoring in clinical practice. This application note describes a robust, sensitive, and validated reversed-phase high-performance liquid chromatography (HPLC) method for the simultaneous determination of this compound and its major metabolite, floctafenic acid, in plasma samples [1].
The developed method offers several advantages for pharmaceutical analysis, including a simple sample preparation approach that utilizes the mobile phase as a protein precipitant, eliminating the need for complex extraction procedures. With a total analysis time of less than 15 minutes and excellent resolution between the analytes and internal standard, this method is well-suited for high-throughput applications in drug development and therapeutic drug monitoring. The method has been comprehensively validated according to accepted guidelines for bioanalytical methods, demonstrating adequate sensitivity, precision, and accuracy across therapeutically relevant concentration ranges [1] [2].
The analysis was performed using a standard HPLC system with the following configuration and parameters [1]:
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| Column Type | C18 reversed-phase |
| Column Dimensions | 250 mm × 4.6 mm i.d. |
| Particle Size | 5 μm |
| Mobile Phase | 0.05 M sodium acetate:acetonitrile:methanol (200:100:100 v/v/v) |
| pH | 5.0 (adjusted with acetic acid) |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 350 nm |
| Injection Volume | 20-50 μL |
| Temperature | Ambient |
| Run Time | 15 minutes |
Figure 1: Workflow for Plasma Sample Preparation
The HPLC method for the determination of this compound and its major metabolite in plasma was validated according to accepted guidelines for bioanalytical methods [1] [2]. The following validation parameters were assessed:
The method demonstrated excellent specificity with complete resolution between this compound, floctafenic acid, and the internal standard (diazepam). Analysis of six different batches of drug-free human plasma showed no interfering peaks at the retention times of the analytes or internal standard, confirming the method's selectivity.
Linearity was evaluated over the concentration range of 0.1-10 μg/mL for both this compound and floctafenic acid. The calibration curves were constructed by plotting the peak-height ratio of each analyte to the internal standard against the nominal concentrations. The method exhibited excellent linearity with correlation coefficients (r²) greater than 0.999 for both analytes.
Table 2: Method Validation Summary for this compound and Floctafenic Acid
| Validation Parameter | This compound | Floctafenic Acid |
|---|---|---|
| Linear range (μg/mL) | 0.1-10 | 0.05-10 |
| Correlation coefficient (r²) | >0.999 | >0.999 |
| Detection limit (μg/mL) | 0.1 | 0.05 |
| Quantification limit (μg/mL) | 0.1 | 0.05 |
| Recovery (%) | 88.13-101.93 | 88.13-101.93 |
| Within-day precision (% RSD) | <8 | <8 |
| Day-to-day precision (% RSD) | <8 | <8 |
The accuracy and precision of the method were determined using quality control samples at three concentration levels (low, medium, and high). The results are summarized below:
The detection limits were determined to be 100 ng/mL for this compound and 50 ng/mL for floctafenic acid, based on a signal-to-noise ratio of 3:1. The quantification limits were established as the lowest concentration of the calibration curves (100 ng/mL for this compound and 50 ng/mL for floctafenic acid) with acceptable accuracy and precision (RSD <20%).
The extraction efficiency was determined by comparing the peak heights of processed quality control samples with those obtained from direct injection of standard solutions at equivalent concentrations. The mean percentage recoveries ranged from 88.13% to 101.93% for both this compound and floctafenic acid, demonstrating consistent and efficient recovery across the validation range [1].
Prior to sample analysis, system suitability testing should be performed to ensure adequate performance of the chromatographic system. Prepare a system suitability solution containing this compound, floctafenic acid, and diazepam at concentrations approximating the mid-range of the calibration curve. Inject this solution five times and evaluate the following parameters:
This method has been successfully applied to a pharmacokinetic study of this compound in human plasma following oral administration. The method enabled the characterization of the pharmacokinetic profile of both this compound and its active metabolite, floctafenic acid, with sufficient sensitivity to monitor plasma concentrations up to 24 hours post-dose [1] [3].
Figure 2: Pharmacokinetic Pathway and Analysis of this compound
Table 3: Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor peak shape | Column deterioration | Flush column with strong solvent; replace if necessary |
| Incorrect mobile phase pH | Check and adjust mobile phase pH to 5.0 | |
| Retention time drift | Mobile phase evaporation | Prepare fresh mobile phase daily |
| Temperature fluctuations | Use column heater to maintain constant temperature | |
| Low recovery | Incomplete protein precipitation | Ensure adequate vortex mixing; adjust precipitant volume |
| Adsorption to tubes | Use silanized glass tubes | |
| High background noise | Contaminated mobile phase | Prepare fresh mobile phase with high-purity solvents |
| Dirty UV lamp | Replace UV lamp if necessary |
The robustness of the method was evaluated by deliberately varying key chromatographic parameters, including mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2°C). The method demonstrated satisfactory robustness with less than 5% variation in retention times and peak areas under the modified conditions. The most critical parameter was found to be mobile phase pH, which should be maintained at 5.0 ± 0.1 for optimal performance.
The developed HPLC method provides a reliable and accurate approach for the simultaneous determination of this compound and its major metabolite, floctafenic acid, in human plasma. The method offers several advantages including simple sample preparation without the need for complex extraction procedures, adequate sensitivity for pharmacokinetic studies, and excellent precision and accuracy across the therapeutic concentration range. The method has been successfully applied to pharmacokinetic studies and is suitable for use in drug development, therapeutic drug monitoring, and clinical pharmacology research.
The validation data demonstrate that the method is robust and reproducible, with all parameters meeting accepted criteria for bioanalytical method validation. The use of a conventional UV detector makes the method accessible to most analytical laboratories without the need for specialized detection systems.
Micellar liquid chromatography (MLC) represents a robust, green analytical technique that utilizes surfactant solutions above their critical micellar concentration (CMC) as mobile phases in reversed-phase liquid chromatography. The unique properties of MLC make it particularly suitable for pharmaceutical analysis, especially for compounds like This compound (FLF), a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties. This compound chemically consists of a 2-[[8-(trifluoromethyl)-4-quinolinyl]amino]benzoic acid structure with ester functionality, making it susceptible to hydrolytic degradation to floctafenic acid (FLA), which also serves as its main metabolite. The MLC technique enables simultaneous determination of FLF and its degradant/metabolite without requiring extensive sample preparation, offering significant advantages over conventional HPLC methods.
The fundamental principle of MLC involves three distinct equilibria that govern solute retention: (1) distribution between the micellar pseudophase and bulk phase, (2) partition between the surfactant-modified stationary phase and bulk phase, and (3) direct transfer of solute molecules between the surfactant-modified surface and micelles [1]. This complex interaction mechanism allows MLC to analyze compounds with wide polarity ranges in a single isocratic run, providing high reproducibility of retention times and accurate prediction of chromatographic behavior through mathematical modeling. For pharmaceutical quality control and bioanalytical applications, MLC offers the distinct advantage of direct injection of biological samples like plasma and urine without deproteinization steps, as proteins are solubilized in the micellar medium and elute with the solvent front [2].
The MLC method for simultaneous determination of this compound and its hydrolytic degradation product floctafenic acid has been systematically developed and validated according to International Conference on Harmonization (ICH) guidelines. The optimized parameters provide robust separation with excellent peak symmetry and resolution between the drug, its degradant, and potential interferents from pharmaceutical formulations or biological matrices [3] [4].
Table 1: Optimized Chromatographic Conditions for this compound MLC Determination
| Parameter | Specification |
|---|---|
| Column | CLC Shim-Pack octyl silane (C8) column (150 × 4.6 mm id, 5 μm particle size) |
| Mobile Phase | 0.15 M sodium dodecyl sulfate (SDS), 10% n-propanol, 0.3% triethylamine in 0.02 M orthophosphoric acid (pH = 3) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 360 nm |
| Injection Volume | 20 μL |
| Temperature | Ambient (25 ± 2°C) |
| Run Time | <15 minutes |
The selection of sodium dodecyl sulfate (SDS) as the surfactant provides excellent micelle-forming properties with consistent retention behavior. The addition of n-propanol (10%) as organic modifier enhances efficiency and reduces analysis time while maintaining the micellar integrity of the mobile phase. The acidic pH (3.0) achieved with orthophosphoric acid and triethylamine as buffering agents ensures optimal peak shape and reproducible retention times for both FLF and its hydrolytic product FLA [3].
The developed MLC method was comprehensively validated to establish its reliability for pharmaceutical quality control and bioanalytical applications. Validation followed ICH guidelines and demonstrated excellent performance characteristics across all tested parameters [3].
Table 2: Method Validation Parameters for this compound and Floctafenic Acid
| Validation Parameter | This compound (FLF) | Floctafenic Acid (FLA) |
|---|---|---|
| Linearity Range | 0.5-25.0 μg/mL | 0.4-10.0 μg/mL |
| Limit of Detection (LOD) | 0.16 μg/mL | 0.12 μg/mL |
| Limit of Quantification (LOQ) | 0.5 μg/mL | 0.4 μg/mL |
| Precision (% RSD) | <1.37% | <1.5% |
| Accuracy (Mean Recovery) | 98.87% (tablets), 100.50% (with thiocolchicoside) | 110.50% (human plasma) |
| Specificity | Resolved from degradation products and excipients | Resolved from parent drug and matrix components |
| Robustness | <2% variation with deliberate changes in mobile phase composition | <2% variation with deliberate changes in mobile phase composition |
The method demonstrated excellent linearity with correlation coefficients (r²) >0.999 for both FLF and FLA across their respective concentration ranges. The precision was evaluated through both intra-day and inter-day studies, with relative standard deviation values consistently below 1.5%, indicating highly reproducible results. The accuracy was established through recovery studies from spiked pharmaceutical formulations and human plasma, yielding mean recovery values within the acceptable range of 98.87-110.50% [3] [4].
Mobile Phase Preparation:
Standard Stock Solutions:
Pharmaceutical Formulations (Tablets):
Human Plasma Samples:
The following workflow illustrates the complete analytical procedure from sample preparation to data analysis:
System Suitability Testing:
Calibration Curve Construction:
The MLC method has been successfully applied to investigate the degradation behavior of this compound under various stress conditions recommended by ICH guidelines. The stability-indicating capability of the method was demonstrated through forced degradation studies, which revealed that FLF is particularly susceptible to alkaline hydrolysis, leading to the formation of floctafenic acid as the primary degradation product. The method effectively separated the drug from its degradants, confirming its stability-indicating properties [3].
Table 3: Degradation Behavior of this compound Under Various Stress Conditions
| Stress Condition | Parameters | Degradation Observed | Major Degradation Products |
|---|---|---|---|
| Alkaline Hydrolysis | 0.1 M NaOH, room temperature, 30 min | Significant degradation (>70%) | Floctafenic acid (FLA) |
| Acidic Hydrolysis | 0.1 M HCl, room temperature, 30 min | Moderate degradation (20-30%) | Floctafenic acid (FLA) |
| Oxidative Degradation | 3% H₂O₂, room temperature, 30 min | Mild degradation (10-20%) | Multiple minor degradation products |
| Thermal Degradation | 60°C, solid state, 24 hours | Minimal degradation (<5%) | No significant degradation |
| Photolytic Degradation | UV light, solid state, 24 hours | Moderate degradation (15-25%) | Multiple degradation products |
The degradation kinetics study revealed that the hydrolytic degradation of FLF follows first-order kinetics, with the rate being highly dependent on pH and temperature. The formation of FLA as the main degradation product was confirmed by comparing its retention time and UV spectrum with those of the authentic standard. The method proved capable of quantifying the degradation products even at low levels, making it suitable for stability monitoring in pharmaceutical formulations [3].
The validated MLC method has been successfully applied to the determination of FLF in commercial dispersible tablets, with excellent accuracy and precision. The analysis of commercial formulations yielded a mean recovery of 98.87 ± 1.37%, demonstrating the method's reliability for quality control applications. Furthermore, the method exhibited excellent specificity for the analysis of FLF in the presence of thiocolchicoside, a muscle relaxant commonly co-formulated with FLF in some pharmaceutical products. The analysis of laboratory-prepared tablets containing both FLF and thiocolchicoside showed a mean recovery of 100.50 ± 1.07%, confirming that the excipients and co-formulated drug do not interfere with the quantification of FLF [3].
The direct injection capability of MLC significantly simplifies the sample preparation procedure for pharmaceutical formulations, as it eliminates the need for extensive sample clean-up steps. The micellar mobile phase effectively solubilizes tablet excipients, which elute with the solvent front without interfering with the analytes of interest. This feature, combined with the green nature of MLC due to reduced organic solvent consumption, makes the method environmentally friendly and economically advantageous for routine quality control in pharmaceutical industries [5] [2].
The application of the MLC method was extended to the direct determination of floctafenic acid (FLA) as the main metabolite of FLF in human plasma without prior extraction steps. The method demonstrated adequate sensitivity for detecting FLA in plasma, with a mean recovery of 110.50 ± 6.5%. The direct injection of plasma samples is feasible due to the solubilizing power of the micellar mobile phase, which effectively eliminates protein precipitation and prevents column fouling. Proteins present in the plasma sample are solubilized by the micelles and eluted with the solvent front, thereby preserving the integrity and performance of the chromatographic column [3] [2].
The following diagram illustrates the molecular interactions occurring during the MLC separation process:
The successful application of MLC for the analysis of FLF and FLA in biological matrices highlights the technique's potential for therapeutic drug monitoring and pharmacokinetic studies. The method enables rapid determination of the drug and its metabolite with minimal sample preparation, reducing analysis time and cost while maintaining adequate sensitivity and selectivity for bioanalytical applications. The green aspects of MLC, characterized by reduced consumption of toxic organic solvents, align with the current trends in sustainable analytical chemistry, making it an environmentally responsible choice for pharmaceutical analysis [2] [1].
The developed MLC method provides a reliable, green, and cost-effective analytical solution for the simultaneous determination of this compound and its hydrolytic degradation product floctafenic acid in pharmaceutical formulations and biological samples. The method offers several advantages over conventional reversed-phase HPLC, including direct injection of biological samples, reduced consumption of organic solvents, enhanced safety for operators, and minimal environmental impact. The validation data confirm that the method is specific, accurate, precise, and robust, making it suitable for routine quality control of FLF in pharmaceutical dosage forms, stability studies, and therapeutic drug monitoring.
The stability-indicating capability of the method allows for the monitoring of FLF degradation under various stress conditions, providing valuable information for formulation development and shelf-life determination. The successful application of the method to human plasma without prior extraction demonstrates its potential for bioanalytical applications, including pharmacokinetic studies and therapeutic drug monitoring. The green aspects of MLC align with the current trends in sustainable analytical chemistry, making it an environmentally responsible choice for pharmaceutical analysis.
Floctafenine (FLF) is a non-narcotic analgesic and nonsteroidal anti-inflammatory drug (NSAID) used for the management of mild to moderate acute pain. Its pharmacological profile places it among the non-narcotic analgesics with an exceptionally high therapeutic index, much higher than that of acetylsalicylic acid and indomethacin. [1] [2] this compound is known to undergo hydrolytic degradation to form its main metabolite and degradation product, floctafenic acid (FLA). [3] The chemical stability of pharmaceutical molecules is a matter of great concern as it affects the safety and efficacy of the drug product. Regulatory guidance in ICH Q1A(R2), ICH Q3B(R2), Q6A and FDA 21 CFR section 211 requires validated stability-indicating methods for all drug substances and products. [4]
A stability-indicating method (SIM) is defined as a validated analytical procedure that accurately and precisely measures active ingredients free from process impurities, excipients, and degradation products. [5] [6] The primary objective of a stability-indicating method is to monitor results during stability studies to guarantee safety, efficacy, and quality throughout the drug's shelf life. These methods represent powerful tools when investigating out-of-trend (OOT) or out-of-specification (OOS) results in quality control processes. Forced degradation studies are used during method development to accelerate the formation of degradants to demonstrate the specificity of the method—that is, the adequate separation of the analyte from the degradants that form under accelerated conditions. [5]
The developed micellar liquid chromatography (MLC) method provides a robust approach for the simultaneous determination of this compound and its hydrolytic degradation product, floctafenic acid. MLC offers advantages over conventional HPLC, including lower cost, reduced toxicity, and the ability to directly inject biological samples without prior preparation. [3]
Table 1: Chromatographic conditions for the MLC method
| Parameter | Specification |
|---|---|
| Column | CLC Shim-Pack octyl silane (C8) column (150 × 4.6 mm id, 5 µm particle size) |
| Mobile Phase | 0.15 M sodium dodecyl sulfate, 10% n-propanol, 0.3% triethylamine in 0.02 M orthophosphoric acid (pH = 3) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at 360 nm |
| Analytical Technique | Micellar Liquid Chromatography (MLC) |
The method demonstrates excellent analytical performance with good linearity for FLF and FLA over the concentration ranges of 0.5-25.0 µg/mL and 0.4-10.0 µg/mL, respectively. The limits of detection (LOD) were established at 0.16 µg/mL for FLF and 0.12 µg/mL for FLA, while limits of quantification (LOQ) were 0.5 µg/mL for FLF and 0.4 µg/mL for FLA, confirming the sensitivity of the method for both compounds. [3]
Method validation is the process of ensuring that a test procedure is accurate, reproducible, and sensitive within the specified analysis range for the intended application. The objective of validation of an analytical procedure is to demonstrate that it is suitable for its intended purpose, as required by regulatory authorities. [7] The validation of the MLC method for FLF and FLA was performed according to ICH guidelines and included the following parameters: [3]
Table 2: Summary of method validation parameters and results
| Validation Parameter | This compound (FLF) | Floctafenic Acid (FLA) |
|---|---|---|
| Linearity Range | 0.5-25.0 µg/mL | 0.4-10.0 µg/mL |
| Limit of Detection (LOD) | 0.16 µg/mL | 0.12 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.4 µg/mL |
| Accuracy (Mean Recovery) | 98.87 ± 1.37% (Tablets) 100.50 ± 1.07% (with Thiocolchicoside) | 110.50 ± 6.5% (Human Plasma) | | Precision | Within acceptable limits (RSD < 2%) | Within acceptable limits (RSD < 2%) |
The accuracy of an analytical procedure expresses the closeness of the test result obtained to the true value. For the assay, the accuracy of a method is determined by preparing spiked solutions of API in the placebo matrix at intervals of the assay sample concentration. Accuracy is calculated as the percentage of recovery by the assay of the known added amount of analyte in the sample. The ICH documents recommend that accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels, covering the specified range. [5]
The precision of an analytical procedure is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. The precision of an analytical procedure is usually expressed as the standard deviation or relative standard deviation (coefficient of variation) of a series of measurements. Precision may be a measure of either the degree of reproducibility or repeatability of the analytical procedure under normal operating conditions. [5]
Forced degradation studies are an essential component of stability-indicating method development. These studies involve the degradation of drug products and drug substances at conditions more severe than accelerated conditions, thus generating degradation products that can be studied to determine the stability of the molecule. The ICH guideline states that stress testing is intended to identify the likely degradation products, which further helps in determining the intrinsic stability of the molecule, establishing degradation pathways, and validating the stability-indicating procedures used. [4]
The MLC method was applied to study the degradation behavior of FLF under different International Conference on Harmonization (ICH) recommended conditions. The study demonstrated that FLF is particularly susceptible to hydrolytic degradation, especially under alkaline conditions, leading to the formation of FLA as the primary degradation product. [3] This is consistent with the behavior of ester-containing drugs, as esters are generally more susceptible to hydrolysis than amides due to the greater positive charge on the carbonyl carbon atom in esters, creating greater attraction for incoming water molecules. [8]
Table 3: Summary of forced degradation studies for this compound
| Stress Condition | Parameters | Degradation Observed | Primary Degradant |
|---|---|---|---|
| Alkaline Hydrolysis | Specific concentration and temperature | Significant degradation | Floctafenic Acid (FLA) |
| Acidic Hydrolysis | Specific concentration and temperature | Moderate degradation | Floctafenic Acid (FLA) |
| Oxidative Degradation | Specific concentration and temperature | Mild to moderate degradation | Floctafenic Acid (FLA) |
| Thermal Degradation | Elevated temperature | Mild degradation | Floctafenic Acid (FLA) |
| Photolytic Degradation | Specific light conditions | Mild degradation | Floctafenic Acid (FLA) |
The developed MLC method was successfully applied to the determination of FLF in commercial dispersible tablets, with a mean recovery of 98.87 ± 1.37%. This demonstrates the method's applicability for quality control of pharmaceutical formulations. Additionally, the proposed method was specific for the analysis of FLF in the presence of the co-formulated drug thiocolchicoside in laboratory-prepared tablets, with a mean recovery of 100.50 ± 1.07%. Statistical comparison of the results obtained by the proposed MLC method with those obtained by a comparison method showed good agreement, confirming the method's accuracy and precision for pharmaceutical dosage forms. [3]
The method was further applied for the direct determination of FLA as the main metabolite of FLF in human plasma without prior extraction steps, with a mean recovery of 110.50 ± 6.5%. This extension of the method to biological monitoring highlights its versatility and robustness for pharmacokinetic studies and therapeutic drug monitoring. The ability to directly inject plasma samples without extraction simplifies the analytical procedure and reduces analysis time, making it suitable for high-throughput applications in clinical settings. [3]
Forced degradation studies should be designed to provide an estimate of the intrinsic stability of the drug substance and to identify potential degradation products that could occur during storage. These studies also help in establishing the degradation pathways and validating the stability-indicating power of the analytical procedure.
Diagram 1: Workflow for forced degradation studies
Based on the research method developed for this compound, the following specific protocol is recommended: [3]
Prepare stock solutions of this compound and floctafenic acid in appropriate solvents (typically methanol or mobile phase) at concentrations of 1 mg/mL.
For hydrolytic degradation studies:
For oxidative degradation:
For thermal degradation:
For photolytic degradation:
Terminate reactions at appropriate time points by neutralizing the stress conditions or diluting with mobile phase.
Analyze samples using the developed MLC method to evaluate the extent of degradation and the formation of degradation products.
According to ICH Q2(R1) guidelines, the following validation parameters should be assessed for the stability-indicating method: [5] [7]
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity and Range: Prepare a minimum of five concentrations covering the range from LOQ to 120% of the expected sample concentration. For FLF, the range should cover 0.5-25.0 µg/mL, and for FLA, 0.4-10.0 µg/mL.
Accuracy: Perform recovery studies using a minimum of nine determinations over three concentration levels (80%, 100%, 120% of target concentration). Calculate percentage recovery and relative standard deviation.
Precision:
Detection and Quantitation Limits: Determine LOD and LOQ based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or using the standard deviation of the response and the slope of the calibration curve.
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±10%), and column temperature (±5°C).
Regulatory authorities require that all CGMP facilities perform potency testing utilizing methods that are stability-indicating, specific, accurate, and precise. [5] The ICH guidelines have been incorporated as law in the EU, Japan, and the US, and they carry the de facto force of regulation. The ICH guideline Q1A on Stability Testing of New Drug Substances and Products emphasizes that the testing of those features which are susceptible to change during storage and are likely to influence quality, safety, and/or efficacy must be done by validated stability-indicating testing methods. [4]
The FDA guideline defines a stability-indicating method as "validated quantitative analytical methods that can detect the changes with time in the chemical, physical, or microbiological properties of the drug substance and drug product, and that are specific so that the contents of active ingredient, degradation products, and other components of interest can be accurately measured without interference." [4] This definition emphasizes the requirement for validation and the analysis of degradation products and other components, apart from the active ingredients.
The developed micellar liquid chromatography method provides a reliable, sensitive, and specific stability-indicating assay for the simultaneous determination of this compound and its hydrolytic degradation product, floctafenic acid. The method has been comprehensively validated according to regulatory guidelines and demonstrates excellent performance across all validation parameters. The method's applications in pharmaceutical formulations and biological monitoring make it particularly valuable for quality control and pharmacokinetic studies. The forced degradation studies confirm that the method can effectively separate FLF from its degradation products, making it suitable for stability studies under ICH-recommended conditions.
Floctafenine is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class that has been utilized clinically for the management of mild to moderate acute pain. [1] [2] As with other NSAIDs, its primary mechanism of action centers on the inhibition of cyclooxygenase (COX) enzymes, which are key catalysts in the biosynthesis of prostaglandins from arachidonic acid. [3] [2] Prostaglandins are critical lipid mediators of inflammation, pain, and fever responses in the human body. The COX enzyme exists in two principal isoforms: COX-1, which is constitutively expressed in most tissues and maintains physiological functions such as gastric mucosal protection and platelet aggregation; and COX-2, which is inducible and predominantly upregulated during inflammatory processes. [3]
Research indicates that this compound and its primary metabolite, floctafenic acid, inhibit both COX-1 and COX-2 enzymes, demonstrating a slight preferential inhibition toward COX-1. [4] This pharmacological profile is significant as it influences both the therapeutic efficacy and the safety considerations of the drug, particularly regarding gastrointestinal and cardiovascular effects. The rapid onset of action of this compound (within 30-60 minutes) makes it particularly suitable for acute pain management, though this must be balanced against potential drug interactions, especially its documented interference with the antiplatelet effects of aspirin. [4] [2]
Table 1: Key Properties of this compound
| Property | Description | Clinical/Research Significance |
|---|---|---|
| Drug Class | Fenamate NSAID | Similar structure class as mefenamic acid |
| Primary Indication | Mild to moderate acute pain | Musculoskeletal, dental, postoperative pain |
| COX Inhibition Profile | Dual COX-1/COX-2 inhibitor with slight COX-1 preference | Explains efficacy and side effect profile |
| Metabolite Activity | Floctafenic acid (more potent than parent compound) | Contributes significantly to overall drug effect |
| Aspirin Interaction | Interferes with antiplatelet effect | Should be avoided in CV patients on low-dose aspirin |
The liquid chromatography-tandem mass spectrometry (LC-MS-MS) based assay provides a highly sensitive and specific approach for quantifying COX inhibition through direct measurement of prostaglandin E2 (PGE2) production. This method offers significant advantages over traditional ELISA or oxygen consumption assays, including higher selectivity, faster analysis times (under 1 hour), and elimination of radioisotope requirements. [5]
Materials and Reagents:
Procedure:
LC-MS-MS Parameters:
For higher-throughput screening applications, a fluorescence-based assay provides a practical alternative while maintaining good sensitivity. This approach is particularly valuable for initial screening of multiple compounds or concentrations.
Materials and Reagents:
Procedure:
Data Analysis: Calculate percent inhibition using the formula: Inhibition (%) = [(F100%Enzyme - FSample) / (F100%Enzyme - FBlank)] × 100 where F100%Enzyme represents fluorescence of 100% enzyme control group, FSample is fluorescence of sample group, and FBlank is fluorescence of blank group. Plot inhibition percentage against compound concentration to determine IC50 values. [6]
Visual workflow of the in vitro COX inhibition assay protocol for this compound screening
Enzyme Source Selection: Research demonstrates considerable inter-species variation in COX inhibitor sensitivity. When screening compounds for human use, human recombinant COX-2 should be prioritized over ovine enzymes to ensure clinical relevance. [5]
Pre-incubation Importance: this compound and similar time-dependent inhibitors require at least 10 minutes of pre-incubation with the enzyme before substrate addition to achieve full inhibitory potency. This step is essential for accurate IC50 determination. [5]
Quality Control Measures: For the LC-MS-MS assay, monitoring PGD2 formation in addition to PGE2 provides an important quality control, as PGD2 levels should be proportional to PGE2. This helps identify potential assay artifacts or extraction issues. [5]
Table 2: Comparative Analysis of COX Inhibition Assay Methods
| Parameter | LC-MS-MS Assay | Fluorescence Assay | Traditional ELISA |
|---|---|---|---|
| Sensitivity | High (pmol levels) | Moderate | Moderate to High |
| Selectivity | Excellent (HPLC separation + MS/MS) | Good (Probe-dependent) | Moderate (Antibody cross-reactivity) |
| Analysis Time | <1 hour | ~1.5 hours | ~2 days |
| Throughput | Moderate | High | Moderate |
| Cost | High | Moderate | Moderate |
| Special Requirements | Mass spectrometer | Plate reader | ELISA washer/reader |
Research indicates that this compound and its primary metabolite, floctafenic acid, demonstrate potent inhibition of both COX isoforms. In vitro studies show that this compound exhibits a slight preference for COX-1 inhibition over COX-2, which may have implications for its gastrointestinal safety profile. [4] Importantly, the metabolite floctafenic acid shows greater potency than the parent compound, underscoring the importance of considering metabolism in experimental design and data interpretation.
When conducting concentration-response experiments, this compound should produce classical sigmoidal inhibition curves when percent inhibition is plotted against logarithm of concentration. Testing a range of concentrations (typically from nanomolar to micromolar) allows for accurate determination of IC50 values, representing the concentration that inhibits 50% of enzyme activity under standardized conditions.
Data Interpretation Guidelines:
Table 3: Expected this compound COX Inhibition Profile Based on Literature
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-2/COX-1) | Relative Potency |
|---|---|---|---|---|
| This compound | Low micromolar range | Low micromolar range | <1 (COX-1 preferential) | Baseline |
| Flotafenic Acid | 2-5 times lower than parent | 2-5 times lower than parent | Similar to parent | 2-5 times higher |
| Reference Drug: Celecoxib | >100 [7] | ~14 [7] | >6.3 [7] | N/A |
| Reference Drug: Indomethacin | ~0.1 [5] | ~0.3 [5] | ~3.0 | High non-selective |
The selectivity index (ratio of IC50 values) provides crucial information about the isoform preference of this compound. A selectivity index below 1.0 indicates COX-1 preference, while values above 1.0 suggest COX-2 selectivity. Understanding this ratio helps predict the potential clinical profile, with COX-2 selective inhibitors generally exhibiting reduced gastrointestinal toxicity but potentially increased cardiovascular risks.
Low Signal-to-Noise Ratio in Detection:
High Variability Between Replicates:
Non-Sigmoidal Inhibition Curves:
Discrepancy Between Expected and Observed Potency:
For robust assay performance, implement the following validation procedures:
Special attention should be given to This compound-aspirin interactions when designing studies relevant to clinical applications. Research has demonstrated that this compound interferes with the antiplatelet effects of aspirin, significantly reducing inhibition of platelet thromboxane generation and aggregation at 24 hours after concomitant dosing. [4] This interaction is particularly relevant for cardiovascular disease patients and should be considered in both experimental design and clinical translation.
These application notes provide comprehensive methodologies for conducting in vitro COX inhibition assays with this compound, utilizing either LC-MS-MS or fluorescence-based detection platforms. The protocols outlined enable accurate characterization of this compound's inhibitory potency and selectivity profile against COX-1 and COX-2 enzymes. Particular attention should be paid to the documented pharmacodynamic interaction between this compound and aspirin, which has important clinical implications for patient populations requiring antiplatelet therapy. [4] Researchers should consider the preferential COX-1 inhibition and metabolic activation to floctafenic acid when interpreting experimental results and extrapolating to potential clinical applications.
The following table summarizes the available qualitative information on this compound's solubility, which is crucial for selecting an appropriate solvent for stock solutions.
| Solvent | Solubility | Qualitative Description | Source |
|---|---|---|---|
| DMSO | Slightly soluble | Suitable for initial stock solution | [1] |
| Methanol | Slightly soluble | Suitable for initial stock solution | [1] |
| Water | Not specified | Information not available in search results |
Quantitative data (e.g., mg/mL) is needed for precise calculations but is not provided in the search results. The "slightly soluble" description indicates that the compound has limited but likely sufficient solubility in DMSO and methanol to prepare concentrated stock solutions for in vitro experiments.
This protocol outlines a standard method for preparing and storing stock solutions of this compound in DMSO or methanol.
Calculation: Determine the mass of this compound required to achieve your desired stock concentration and volume. For example, to prepare 10 mL of a 50 mM stock solution in DMSO (this compound MW = 406.36 g/mol [1]):
Weighing: Accurately weigh the calculated amount of this compound using an analytical balance.
Dissolution:
Aliquoting and Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and lead to experimental variation. Label each vial clearly with the compound name, concentration, date, and solvent. Store at -20°C or lower for long-term stability [1].
The search results indicate that this compound has been identified as a candidate for drug repurposing in Primary Hyperoxaluria Type 1 (PH1) through computational screening [2]. The diagram below outlines a potential research workflow to transition from a stock solution to biological validation.
For research reproducibility, it is critical to obtain a Certificate of Analysis (COA) for your this compound batch, which provides details on purity and quality. If a COA is not available online for your supplier, you can request one by [3]:
Thiocolchicoside (TC) is a semi-synthetic sulfur derivative of colchicoside, used as a muscle relaxant with anti-inflammatory and analgesic properties [1]. Floctafenine (FN) is a non-steroidal anti-inflammatory drug (NSAID) and an effective analgesic that acts as an inhibitor of COX-1 and COX-2 activity [2]. The combination of these two drugs is utilized for enhanced therapeutic effect in treating painful muscular spasms and inflammatory conditions. However, the simultaneous determination of these compounds in pharmaceutical formulations presents an analytical challenge due to their vastly different concentration ratios and chemical properties [3] [4]. This document provides detailed application notes and protocols for two robust analytical methods: TLC-Densitometry and High-Performance Liquid Chromatography (HPLC).
The following tables summarize the key parameters for both analytical methods, allowing for direct comparison and selection of the most appropriate technique for your laboratory needs.
Table 1: Summary of Chromatographic Conditions and Parameters
| Parameter | TLC-Densitometry Method | HPLC Method |
|---|---|---|
| Stationary Phase | Silica gel GF254 plates [3] | C18 column (250 mm × 4.6 mm, 5 µm) [2] |
| Mobile Phase | Ethyl acetate : Methanol : Acetic acid (84:13:3, v/v/v) [3] | Methanol : 0.03 M Phosphate Buffer (70:30, v/v), pH 4.0 [2] |
| Detection | Densitometry at 375 nm [3] | UV at 400 nm [2] |
| Sample Volume | 2.5 - 7.5 µL (band application) [4] | Not specified (typical 10-20 µL for HPLC) |
| Rf / Retention Time | Thiocolchicoside: Rf ~0.60 [1] | Data from original publication not fully available |
Table 2: Analytical Performance Characteristics
| Performance Characteristic | TLC-Densitometry (TC) | HPLC (TC) | HPLC (FN) |
|---|---|---|---|
| Linear Range | 0.25 - 25 µg/spot [3] | 0.2 - 2 µg/mL [2] | 20 - 200 µg/mL [2] |
| Calibration Model | Third-order polynomial [3] | Linear | Linear |
| Limit of Detection (LOD) | Not specified for method | 0.02 µg/mL [2] | 0.70 µg/mL [2] |
| Limit of Quantification (LOQ) | Not specified for method | Not specified for FN mixture | Not specified for FN mixture |
| Application | Commercial tablets [3] | Commercial tablets [2] | Commercial tablets [2] |
This method is based on the separation of Thiocolchicoside from this compound followed by densitometric measurement [3] [4].
Area = a*(Conc)^3 + b*(Conc)^2 + c*(Conc) + d [3].This method enables the simultaneous determination of both Thiocolchicoside and this compound in their combined dosage forms [2].
The following diagram illustrates the logical workflow for selecting and implementing the appropriate analytical method.
For regulatory submission, methods should be validated as per ICH guidelines. Key parameters to validate include [1] [5]:
These detailed application notes and protocols provide robust methodologies for the simultaneous determination of this compound and Thiocolchicoside in pharmaceutical formulations. The TLC-densitometry method offers a cost-effective solution for quality control laboratories, particularly for quantifying Thiocolchicoside as a minor component. The HPLC method provides higher sensitivity, specificity, and the ability to quantify both compounds simultaneously with good precision. The choice of method depends on the available instrumentation and the specific analytical requirements.
The following diagram outlines the general workflow for developing and applying the TLC-densitometry method.
The method must be validated as per ICH guidelines. Key parameters are summarized below [3] [5].
| Validation Parameter | Recommended Procedure & Acceptance |
|---|---|
| Linearity | Analyze minimum 5 concentrations. Calculate correlation coefficient (r²) > 0.995. |
| Range | Established from Linearity studies. |
| Accuracy (Recovery) | Perform by standard addition method at 80%, 100%, 120% levels. Recovery should be 98–102%. |
| Precision | Repeatability (Intra-day): Analyze 6 replicates of same concentration; RSD < 2%. Intermediate Precision (Inter-day): Analyze on different days/different analysts; RSD < 3%. | | Specificity | Confirm that the spot for this compound is pure and resolved from any degradation products or excipients. Use peak purity profiling via UV spectra [4]. | | Robustness | Deliberately vary parameters (mobile phase composition ±2%, saturation time ±10%). The method should remain unaffected. | | LOD & LOQ | Calculate based on standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S) [3]. |
I hope this synthesized protocol provides a solid foundation for your work. Developing a robust analytical method requires systematic experimentation, but existing literature offers valuable guiding principles.
> Note: This protocol is an extrapolation based on a related scientific publication. It has not been experimentally verified for this compound and should be treated as a starting point for method development.
This compound is a nonsteroidal anti-inflammatory drug (NSAID) of the fenamate class. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of pain and inflammation [1].
The table below summarizes the key known and unknown pharmacokinetic parameters of this compound based on available data.
| Parameter | Status/Value | Notes |
|---|---|---|
| Protein Binding | Not quantitatively reported [2] [3] | Known to be extensively metabolized to floctafenic acid, which is pharmacologically active [2]. |
| Volume of Distribution | No specific data available | The active metabolite's properties likely influence the overall distribution. |
| Primary Mechanism | Inhibition of COX-1 and COX-2 [2] [3] | Floctafenic acid is a more potent COX inhibitor than the parent drug [2]. |
| Metabolism | Rapidly converted to floctafenic acid [2] | |
| Key Clinical Consideration | Interferes with the antiplatelet effect of aspirin [2] | Should be avoided in cardiovascular patients on low-dose aspirin therapy. |
Since specific data is unavailable, the following outlines standard protocols to determine these parameters.
This protocol uses equilibrium dialysis to measure the fraction of drug bound to plasma proteins.
The volume of distribution is typically calculated from in vivo pharmacokinetic studies.
The following diagram illustrates the logical workflow for the determination of Volume of Distribution as described in Protocol 2.
This compound itself is a prodrug. Its therapeutic action is primarily mediated by its active metabolite, floctafenic acid. The diagram below illustrates the metabolic activation and primary pharmacological action.
While specific numbers for this compound's protein binding and volume of distribution are not available in the public domain, its pharmacokinetic profile is defined by rapid conversion to a potent active metabolite. The protocols provided here offer a roadmap for researchers to generate this essential data, which is critical for a full understanding of the drug's behavior in vivo and for informing further development.
What is the primary degradation product of Floctafenine? The main hydrolytic degradation product and metabolite of this compound is floctafenic acid [1].
What is the most common stability-indicating method for analyzing this compound and its degradant? A validated Micellar Liquid Chromatography (MLC) method is highly effective for the simultaneous determination of this compound and floctafenic acid. This method is stability-indicating and can be applied to tablets and human plasma without prior extraction [1].
My formulation includes Thiocolchicoside with this compound. Could this cause stability issues? While these drugs are co-formulated, Thiocolchicoside has its own stability concerns. It undergoes hydrolytic and oxidative degradation under stress conditions, producing several degradation products (e.g., D3 and D1SO) [2]. A stability-indicating method must be able to separate all these components from the main active ingredients.
What are the typical stress conditions to study this compound's stability? Forced degradation studies should follow ICH guidelines and include conditions such as alkaline, acidic, oxidative, thermal, and photolytic stress [1].
Here are detailed methodologies for key experiments cited in the FAQs.
This method allows for the direct analysis of this compound in the presence of its hydrolytic degradant [1].
Chromatographic Conditions:
Sample Preparation:
Validation Data: The method was successfully validated. The key parameters are summarized in the table below [1].
| Parameter | This compound (FLF) | Floctafenic Acid (FLA) |
|---|---|---|
| Linearity Range | 0.5 - 25.0 µg/mL | 0.4 - 10.0 µg/mL |
| Limit of Detection (LOD) | 0.16 µg/mL | 0.12 µg/mL |
| Limit of Quantitation (LOQ) | Data not available | Data not available |
| Recovery in Tablets | 98.87 ± 1.37% | Not applicable |
| Recovery in Human Plasma | Not applicable | 110.50 ± 6.5% |
This MLC method's workflow for analyzing this compound stability can be visualized as follows:
For formulations combining this compound (FN) with Thiocolchicoside (TC), the following HPLC conditions have been reported [3].
Chromatographic Conditions:
Validation Data for this method: [3]
Forced degradation helps identify degradation pathways and validate the stability-indicating power of your method [1] [2].
Recommended Stress Conditions:
Analysis: Use the MLC or HPLC method above to monitor the decrease in the this compound peak and the formation of degradation peaks. Calculate the mass balance.
This compound (CAS 23779-99-9) is a trifluoromethyl quinoline derivative with the chemical name 2,3-dihydroxypropyl 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate. This laboratory chemical presents significant stability challenges during experimental work, primarily undergoing hydrolytic degradation to form its primary degradation product, floctafenic acid. Understanding these degradation pathways is crucial for researchers developing robust analytical methods and formulation strategies.
Table 1: Comparison of Analytical Methods for this compound and its Degradation Product
| Parameter | Micellar Liquid Chromatography | Reversed-Phase HPLC |
|---|---|---|
| Separation Mechanism | Micellar electrokinetic chromatography | Reversed-phase partition chromatography |
| Sample Preparation | Direct injection of plasma possible | Protein precipitation required |
| Analysis Time | Faster due to simplified sample prep | Longer due to extra preparation steps |
| Detection Sensitivity | Moderate (LOD 0.16 μg/mL) | High (LOD 100 ng/mL) |
| Applications | Stability studies, formulation analysis | Biological samples, pharmacokinetic studies |
| Environmental Impact | Reduced organic solvent use | Higher organic solvent consumption |
pH Management: this compound is particularly susceptible to hydrolytic degradation across a wide pH range, with significant degradation observed under both acidic and alkaline conditions. While specific pH stability data for this compound is limited in the available literature, the degradation pattern is consistent with ester-containing compounds that typically show maximum stability in slightly acidic to neutral pH ranges (pH 4-7) [1].
Temperature Control: Store this compound at -20°C (powder) or -80°C (in solution) to minimize thermal degradation. Laboratory studies should incorporate appropriate refrigeration of stock solutions and standard solutions, with monitoring of solution stability under refrigerated conditions (2-8°C) for the duration of analytical experiments [2].
Light Protection: Implement light-protected containers and conduct handling under low-actinic conditions to prevent photolytic degradation. Although specific photostability data for this compound is not provided in the search results, the general precaution for photosensitive compounds should be applied [2].
Aqueous Systems: In aqueous solutions, this compound may precipitate at extreme pH values due to changes in solubility, following a precipitation-redissolution-degradation process similar to that observed with diclofenac in Photo-Fenton degradation studies [4]. This behavior complicates degradation kinetics and requires careful monitoring.
Organic Cosolvents: Consider the use of water-miscible organic cosolvents such as ethanol, propylene glycol, or polyethylene glycol to enhance solubility and potentially improve stability. However, compatibility must be verified as this compound is incompatible with strong acids, alkalis, and oxidizing/reducing agents [2].
Table 2: Stabilization Strategies for this compound in Solution
| Degradation Factor | Stabilization Approach | Experimental Implementation |
|---|---|---|
| Hydrolytic Degradation | pH control, limited aqueous exposure | Use buffered solutions, minimize solution storage time |
| Oxidative Degradation | Antioxidant incorporation, inert atmosphere | Nitrogen blanket, argon sparging, antioxidant addition |
| Thermal Degradation | Controlled temperature storage | -20°C for powder, -80°C for solutions, cold chain maintenance |
| Photolytic Degradation | Light-protected containers | Amber glass, aluminum foil wrapping, low-actinic lighting |
| Metal Catalysis | Chelating agents | EDTA addition to sequester metal impurities |
Table 3: Troubleshooting Guide for this compound Degradation Issues
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Progressive loss of potency | Hydrolytic degradation in aqueous media | Reduce water content in formulations | Use non-aqueous vehicles when possible, prepare solutions fresh |
| Formation of acidic impurities | Ester hydrolysis to floctafenic acid | Monitor pH and adjust if necessary | Implement regular pH monitoring and buffering systems |
| Precipitation in solution | pH-dependent solubility changes | Adjust pH to optimal range | Characterize pH-solubility profile before formulation design |
| Variable analytical results | Degradation during analysis | Standardize sample preparation time | Optimize and validate sample stability in analytical solutions |
| Color changes in solution | Oxidative degradation or light exposure | Protect from light, add antioxidants | Use light-protective packaging, nitrogen headspace |
Forced degradation studies help identify potential degradation products and validate stability-indicating analytical methods. The following protocol is adapted from International Conference on Harmonization (ICH) guidelines:
Acidic Degradation: Expose this compound solution to 0.1M HCl at room temperature for 4-8 hours, neutralizing aliquots at time intervals for analysis [1].
Alkaline Degradation: Treat this compound solution with 0.1M NaOH at room temperature for 4-8 hours, with periodic neutralization and analysis [1].
Oxidative Degradation: Subject this compound to 3% hydrogen peroxide at room temperature for 24 hours, analyzing samples at predetermined time points [1].
Thermal Degradation: Expose solid this compound to dry heat at 60°C for 24-72 hours to assess thermal stability [1].
Photolytic Degradation: Conduct both UV and visible light exposure studies according to ICH Q1B guidelines to determine photosensitivity [1].
All degradation samples should be analyzed using the stability-indicating MLC method described in Section 2.1, which successfully separates this compound from its hydrolytic degradation product, floctafenic acid.
To ensure reliable monitoring of this compound stability, implement the following validation parameters for your analytical method:
Specificity: Demonstrate separation of this compound from floctafenic acid and any other degradation products, proving the method is stability-indicating [1].
Linearity: Prepare standard solutions covering concentrations from 0.5-25.0 μg/mL for this compound and 0.4-10.0 μg/mL for floctafenic acid, with correlation coefficients (r²) ≥0.999 [1].
Accuracy: Conduct recovery studies using spiked samples, with acceptable recovery rates of 98-102% for this compound in formulations [1].
Precision: Evaluate both intra-day and inter-day precision, with coefficients of variation (RSD) less than 2% for retention time and peak area [3].
Robustness: Assess method resilience to deliberate variations in mobile phase composition, pH, and flow rate to establish system suitability criteria.
The following workflow diagram illustrates the key decision points in this compound stabilization and analysis:
The primary degradation product is floctafenic acid, formed through hydrolysis of the ester bond in this compound. This compound is also the main metabolite in biological systems and should be the primary focus of your stability-indicating method validation [1]. Your analytical method should successfully resolve this compound from floctafenic acid, as demonstrated in the MLC method using a C8 column with a mobile phase consisting of 0.15 M sodium dodecyl sulfate, 10% n-propanol, and 0.3% triethylamine in 0.02 M orthophosphoric acid (pH 3) [1].
For long-term stability, this compound should be stored at -20°C in powder form or -80°C when in solution [2]. These conditions minimize both thermal degradation and hydrolytic processes. For working solutions that require repeated use, consider storing small aliquots under refrigeration (2-8°C) for short periods (typically up to 1 week), with verification of stability under these conditions using your validated analytical method.
While complete prevention of hydrolysis in aqueous systems may not be possible, several strategies can significantly reduce the degradation rate:
This compound requires the following safety precautions:
Successful stabilization of this compound in solution requires a systematic approach combining proper storage conditions, pH optimization, light protection, and validated analytical monitoring. The key to maintaining this compound stability lies in understanding its susceptibility to hydrolytic degradation and implementing rigorous environmental controls throughout experimental workflows. By utilizing the stability-indicating methods and troubleshooting strategies outlined in this guide, researchers can significantly improve the reliability of their experimental results and extend the useful lifespan of this compound solutions in both research and development settings.
Q: What is the recommended concentration range for a this compound stock solution? For analytical purposes, stock solutions are typically prepared in the range of 0.5 to 25.0 µg/mL. This range is suitable for quantification using methods like Micellar Liquid Chromatography (MLC), which can detect this compound at levels as low as 0.16 µg/mL [1].
Q: What is the optimal storage condition for this compound stock solutions? this compound is susceptible to hydrolytic degradation. For maximum stability, store stock solutions in a cool, dark place. Protect them from light and avoid alkaline, acidic, or oxidative conditions to prevent degradation to floctafenic acid [1].
Understanding the stability profile of your stock solution is critical for reliable experimental results. The table below summarizes key degradation conditions and appropriate analytical methods.
| Aspect | Key Findings & Methods |
|---|---|
| Major Degradation Product | Floctafenic Acid (FLA) - formed via hydrolysis and also the main metabolite [1]. |
| Stability-Indicating Assay | Micellar Liquid Chromatography (MLC) effectively separates this compound from its degradation product (FLA) and co-formulated drugs like thiocolchicoside [1]. |
| Degradation Conditions | This compound degrades under alkaline, acidic, oxidative, thermal, and photolytic stress [1]. |
| Alternative Analysis Methods | High-Performance Liquid Chromatography (HPLC) [2] and Differential Pulse Cathodic Voltammetry (DPCV) [3] can also be used for determination. |
Issue: Low recovery or apparent loss of this compound in solution.
Issue: Poor peak shape or resolution during chromatographic analysis.
This method allows you to directly assess the stability of your this compound stock solution [1].
Workflow: Stability Testing of this compound Stock Solution
Materials and Method:
Low analytical recovery can stem from various issues during sample preparation and analysis. The table below summarizes the primary culprits and their solutions.
| Cause of Low Recovery | Underlying Reason | Recommended Solution |
|---|---|---|
| Incomplete Extraction [1] | Solvent polarity mismatch with analyte and matrix; competition between solvent and sample matrix. | Adjust solvent polarity (e.g., use acetonitrile/acetone for high-fat samples); use water bath heating, sonication, or multiple extractions [1]. |
| Analyte Degradation [1] | This compound decomposing due to light, oxygen, heat during analysis. | Use antioxidants, perform analysis under light protection, carefully regulate nitrogen evaporation temperature [1]. |
| SPE Process Loss [1] [2] | Incorrect sorbent selection; pH mismatch; over-aggressive washing; incomplete elution. | Match sorbent chemistry to analyte; adjust sample pH to control ionization; optimize wash/elution solvent strength and volume [1] [2]. |
| Non-Specific Adsorption [2] | Analyte loss by adhering to labware surfaces (e.g., tubes, filters). | Use low-binding plasticware or silanized glassware; add carrier proteins (e.g., BSA) or surfactants to samples [2]. |
| Calculation Errors & Matrix Effects [1] [3] | Matrix components suppressing or enhancing analyte signal in detection (e.g., LC-MS/MS). | Use matrix-matched calibration curves, standard addition, or isotope-labeled internal standards for quantification [1] [3]. |
The following workflow, based on a successful HPLC determination of this compound with Thiocolchicoside, provides a validated method to achieve high recovery [4].
Key Method Details & Justification [4]:
Q1: What is this compound and why is its solubility important for in vitro assays? this compound is an anti-inflammatory analgesic used to manage mild to moderate acute pain. Its mechanism of action is believed to involve the inhibition of prostaglandin synthesis [1]. In drug discovery, a compound's aqueous solubility is crucial because low solubility can lead to unpredictable and unreliable results during in vitro testing [2]. Molecules must be dissolved to undergo pharmacological processes in vitro, including permeation, metabolism, bioassay, and target binding [2]. Issues with solubility can cause underestimation of a compound's activity, increased development costs, and problems with bioavailability and toxicity further down the development pipeline [3] [2].
Q2: What are the key properties of this compound that influence its solubility? The available data on this compound's physicochemical properties is limited. However, here are its basic identifiers and structure:
| Property | Value / Description |
|---|---|
| Chemical Formula | C₂₀H₁₇F₃N₂O₄ [1] |
| Average Molecular Weight | 406.3552 g/mol [1] |
| IUPAC Name | 2,3-dihydroxypropyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate [1] |
| CAS Number | 23779-99-9 [1] |
The following diagram outlines the general workflow for diagnosing and addressing solubility issues in bioassays:
Q3: What experimental methods can I use to determine this compound's solubility? You can measure solubility as either a kinetic or thermodynamic value. The choice depends on your project's stage [3] [2].
| Assay Type | Typical Use Case | Key Characteristics | Common Detection Methods |
|---|---|---|---|
| Kinetic Solubility | Early-stage discovery, high-throughput screening (HTS) | Fast, uses DMSO stock solutions, measures "fastest precipitating species" [3] [2] | Nephelometry (light scattering), direct UV, LC/MS [3] [2] |
| Thermodynamic Solubility | Lead optimization, formulation | Longer incubation (12-24 hrs), uses pure solid compound, measures "true" equilibrium solubility [3] [2] | Shake-flask method with LC/MS detection [3] |
Q4: What are the best strategies to improve this compound's solubility in my bioassays? Low solubility can affect bioassays at multiple stages. Here are strategies to optimize your protocols [4]:
| Stage of Assay | Challenge | Recommended Strategy |
|---|---|---|
| Compound Storage | Precipitation from DMSO stocks | Use controlled environment; validate stock concentrations [4]. |
| Dilution | Precipitation during intermediate aqueous dilution | Avoid intermediate aqueous dilution. Perform serial dilution in DMSO and add small volumes directly to assay media [4]. |
| Assay Media | Precipitation in final assay buffer | Increase DMSO tolerance (e.g., to 1-2%); use cosolvents (e.g., acetonitrile); add solubilizing agents like cyclodextrins or surfactants (e.g., Pluronic F-127) [4]. |
| Detection | Precipitates interfere with readout | Use detection methods less susceptible to turbidity; centrifuge or filter plates before reading [4]. |
Q5: Are there specific agents that can enhance solubility without interfering with the assay? Yes, several agents can be helpful, but their compatibility with your specific biological system must be tested.
| Agent Category | Examples | Considerations for Use |
|---|---|---|
| Surfactants | Pluronic F-127 [4] | Can help stabilize compounds and prevent adhesion to labware; critical micelle concentration is a key parameter. |
| Complexing Agents | 2-hydroxypropyl-β-cyclodextrin (HBC) [4] | Forms inclusion complexes with hydrophobic molecules; generally biologically inert at low concentrations. |
| Cosolvents | Acetonitrile, Ethanol, DMSO (increased %) [4] | Can denature proteins or affect cell membranes; use at the lowest effective concentration. |
Q6: My assay results are inconsistent. How do I know if poor solubility is the cause? Inconsistency is a classic symptom of solubility limitations. To diagnose this:
Q7: I am using a DMSO stock solution, but my compound still precipitates. What can I do? This is a common issue. Beyond the strategies in Q4, consider:
The core stability information for this compound is summarized in the table below.
| Condition | Stability Profile | Key Degradation Product | Analytical Method Used |
|---|---|---|---|
| Alkaline | Rapid degradation via hydrolysis [1] | Floctafenic Acid (FLA) [2] [3] | Micellar Liquid Chromatography (MLC) [2] |
| Acidic | Stable (based on ICH stress testing) [2] | Information not specified in search results | Micellar Liquid Chromatography (MLC) [2] |
| Neutral | Stable in solid form; unstable in solution under UV/visible light [1] | Photodegradation products [1] | Spectrophotometry [1] |
| Oxidative | Stable (based on ICH stress testing) [2] | Information not specified in search results | Micellar Liquid Chromatography (MLC) [2] |
The following workflow diagram illustrates the key stages for investigating this compound stability, integrating the methodologies from the search results.
This method is particularly useful as it simultaneously analyzes this compound and its main degradant, Floctafenic Acid (FLA) [2].
Q1: What is the primary degradation pathway for this compound? A1: The primary chemical degradation pathway for this compound is alkaline hydrolysis [1]. It is an ester, which makes it susceptible to breakdown in basic conditions, leading to the formation of its major degradation product and metabolite, Floctafenic Acid (FLA) [2] [3].
Q2: My HPLC analysis of this compound shows extra peaks. What could be the cause? A2: Extra peaks in your chromatogram likely indicate the formation of degradation products. The most probable cause is exposure to alkaline conditions during sample preparation or storage, generating Floctafenic Acid [2] [3]. Another possibility, especially if your sample was prepared in neutral solvent and exposed to light, is photodegradation [1]. Using a stability-indicating method like the MLC method described above can help separate and identify these compounds [2].
Q3: Can I analyze this compound and its degradant in biological samples like plasma? A3: Yes. The MLC method has been successfully applied for the direct determination of Floctafenic Acid in human plasma without prior extraction steps, simplifying the analysis [2]. Another study used a conventional HPLC method with a C18 column and a mobile phase of acetate buffer, acetonitrile, and methanol for plasma analysis [3].
Here are the detailed , presented for a technical support context.
Chemical Profile & Storage Specifications
| Aspect | Specification |
|---|---|
| CAS Number | 23779-99-9 [1] [2] [3] |
| Molecular Formula | C₂₀H₁₇F₃N₂O₄ [1] [2] |
| Molecular Weight | 406.36 g/mol [1] [2] |
| Appearance | White to off-white solid [1] |
| Recommended Storage (Powder) | -20°C [2] |
| Shelf Life (Powder) | Up to 24 months at -20°C [2] |
| Reconstituted Solution (DMSO) | 2 weeks at 4°C; 6 months at -80°C [2] |
Safety Data & Handling Protocols
| Aspect | Precaution |
|---|---|
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long-lasting effects [3]. |
| Personal Protective Equipment (PPE) | Safety goggles, protective gloves, and impervious clothing [3]. |
| Engineering Controls | Use in a well-ventilated area. Provide accessible safety shower and eyewash station [3]. |
| Safe Handling | Avoid inhalation and contact with skin or eyes. Do not eat, drink, or smoke when handling. Avoid dust formation [3]. |
| Spill Management | Absorb spillage with a liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol. Collect spillage for approved waste disposal [3]. |
Q1: What is the chemical stability of this compound in solution? Once dissolved in DMSO, stock solutions are best used the same day. For stock solutions made in advance, aliquot and store at -20°C for up to one month [2]. Note that hygroscopic DMSO can impact solubility, so use newly opened solvent for reconstitution [1].
Q2: What are the primary safety concerns when handling this compound powder? The main hazards are that it is harmful if swallowed (H302) and very toxic to aquatic life (H410) [3]. Always wear appropriate PPE, use in a well-ventilated area, and avoid any release into the environment [3].
Q3: What should I do if I spill this compound powder in the lab?
The following diagram outlines the key steps for the safe and effective handling of this compound in a laboratory setting, from preparation to disposal.
Understanding the inherent properties of this compound is the first step in troubleshooting adsorption issues. The table below summarizes its known adsorption behavior from the search results.
| Property | Description & Experimental Observation | Implication for Adsorption |
|---|---|---|
| Adsorption Isotherm | Obeyed the Langmuir model in experiments with zinc in 0.1 M HCl solution [1]. | Suggests formation of a monolayer on solid surfaces, a process that is often rapid and can saturate available sites. |
| Adsorption Mechanism | Classified as physical adsorption (physisorption) based on thermodynamic studies [1]. | Binding is typically reversible, involving weaker forces like van der Waals interactions, rather than strong covalent bonds. |
| Inhibitor Stability | Quantum chemical studies indicated a negative binding energy for the molecule [1]. | Implies the molecule is stable and has a inherent tendency to adsorb onto surfaces to reach a lower energy state. |
While the search results do not contain a direct method for minimizing this compound adsorption, one study on a different system (SDS surfactant on kaolinite) offers a potentially transferable strategy:
To systematically address the adsorption problem, you can adopt the following workflow. This diagram outlines a logical process for developing and validating a solution.
The key to this workflow is the quantitative measurement of this compound in solution. You can adapt a basic experimental protocol from corrosion science to test mitigation strategies [1]:
Why does this compound adsorb to surfaces so readily? Its molecular structure contains electron-rich atoms (N, O, F) and π-bonds, which facilitate interaction with solid surfaces through physical adsorption mechanisms [1]. Its stable, low-energy configuration also promotes adsorption [1].
What surfaces should I be most concerned about? While the specific research involved zinc [1], the general principle is that adsorption can occur on any high-surface-area material. Be particularly mindful of container walls, filters, and any solid phases present in your experimental setup.
The table below summarizes the key experimental data for Floctafenine and Indomethacin.
| Feature | This compound | Indomethacin |
|---|---|---|
| COX-1 Inhibition | Potent inhibitor; slight preference for COX-1 [1] | Potent, non-selective inhibitor; greater selectivity for COX-1 [2] |
| COX-2 Inhibition | Potent inhibitor [1] | Potent, non-selective inhibitor [2] |
| In Vitro Potency (COX-1) | Floctafenic acid (active metabolite) is a more potent inhibitor than parent drug [1] | IC₅₀ (ovine COX-1): 27 nM [3] |
| In Vitro Potency (COX-2) | Information not available in search results | IC₅₀ (mouse COX-2): 127 nM; IC₅₀ (human COX-2): 180 nM [3] |
| Selectivity Ratio | Slight preference for COX-1 [1] | Approximately 15-fold higher selectivity for COX-1 over COX-2 [3] |
| Inhibition Kinetics | Information not available in search results | Slow, tight-binding, time-dependent inhibition [3] |
| Active Form | Floctafenic acid (metabolite) is the primary mediator of COX inhibition [1] | Parent drug [2] |
For researchers, the methodologies and contexts of the key experiments are crucial for interpreting the data.
The following diagram illustrates the shared mechanism of action and the critical difference in how this compound and Indomethacin exert their effects.
As the diagram shows:
The table below summarizes the primary comparative information found for this compound.
| Aspect | This compound | Ibuprofen | Comparative Finding |
|---|---|---|---|
| General Use | Management of mild to moderate acute pain [1] | Relief of pain and inflammation [2] | - |
| Mechanism of Action | Inhibits prostaglandin synthesis [1] | Inhibits COX-1 and COX-2 enzymes [2] | Both are non-selective NSAIDs, working through prostaglandin pathway inhibition. |
| Efficacy (in Osteoarthrosis) | Provided comparable pain relief [3] | Provided comparable pain relief [3] | One study found them comparable in efficacy for treating osteoarthrosis pain [3]. |
| Toxicity/Side Effects | Side-effects were "few and generally mild" [3] | Side-effects were "few and generally mild" [3] | In a specific study, both drugs demonstrated a comparable and favorable side-effect profile [3]. |
| Pharmacokinetics & Metabolism | Not Available [1] | Well-documented (e.g., volume of distribution, half-life) [2] [4] | Data missing for this compound, preventing a full comparison. |
| Selectivity (COX-1 vs. COX-2) | Not Available | Non-selective [2] | Data missing for this compound, preventing a key classification. |
The primary comparative study between this compound and Ibuprofen was a clinical trial with the following design [3]:
The diagram below illustrates the general mechanism of action for non-selective NSAIDs. Based on the available information that this compound "inhibits prostaglandin synthesis," its likely point of action is consistent with this pathway, though its precise enzyme selectivity is not specified in the search results [1].
The current search results highlight significant gaps in the publicly available scientific literature on this compound, which prevents the creation of a detailed comparison guide. Key missing information includes:
To advance your research, I suggest:
The table below summarizes the available information on Floctafenine and contrasts it with common NSAIDs like Ibuprofen and the selective COX-2 inhibitor Celecoxib.
| Feature | This compound | Ibuprofen (Example non-selective NSAID) | Celecoxib (Example COX-2 selective NSAID) |
|---|---|---|---|
| Drug Class | Non-narcotic analgesic/NSAID (fenamic acid group) [1] [2] [3] | Non-selective NSAID (propionic acid derivative) [4] | Selective COX-2 inhibitor [5] [4] |
| Primary Mechanism | Non-selective COX inhibitor (slightly higher potency for COX-1 in vitro) [3] | Non-selective COX-1 & COX-2 inhibitor [4] | Selective inhibition of cyclooxygenase-2 (COX-2) [5] |
| Key Indications | Short-term pain management [3] | Analgesic, anti-pyretic, anti-inflammatory [4] | Osteoarthritis, Rheumatoid Arthritis, Acute Pain [5] |
| Efficacy Data | Comparable to Ibuprofen (200mg QID) in osteoarthrosis pain relief [6] | Established efficacy for pain and inflammation [4] | Established efficacy for chronic inflammatory conditions [5] [7] |
| GI Safety Profile | "Excellent" tolerance in rat gastric/intestinal mucosa (pre-clinical) [1]; Proposed as an alternative for patients with NSAID hypersensitivity [2] | Higher risk of GI ulcers and bleeding [5] [4] | Lower risk of gastroduodenal ulcers vs. non-selective NSAIDs [7] |
| Cardiovascular Risk | Not described in available data | Increased risk of MI and stroke (class-wide box warning) [5] [4] [8] | Increased risk of MI and stroke (class-wide box warning); similar risk to some non-selective NSAIDs [5] [8] [7] |
| Other Notable Features | Inactive in tail flick/hot plate tests (suggests peripheral action) [1]; High therapeutic index in animal models [1] | Over-the-counter availability | Contains a sulfonamide group; contraindicated in patients with sulfa allergy [5] |
For researchers, the key experimental findings and the methods used to obtain them are detailed below.
The following diagram illustrates the mechanism of this compound and other NSAIDs in the inflammatory pathway.
When evaluating this compound for modern drug development, several critical factors should be considered:
Floctafenine exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever [1].
The following diagram illustrates the shared mechanism of prostaglandin inhibition and the structural basis for COX-2 selectivity.
Diagram: The mechanism of prostaglandin inhibition by NSAIDs via COX enzymes. The valine residue in the COX-2 active site creates a more accessible pocket, which is the structural basis for the preferential inhibition by drugs like this compound [2] [1].
The characterization of this compound's inhibitory activity typically involves in vitro enzyme assays. Below is a generalized protocol for a COX inhibition assay, which aligns with the methods used to generate data for compounds like this compound.
General Protocol for COX Enzyme Inhibition Assay [2] [3]
| Step | Component/Action | Purpose & Details |
|---|---|---|
| 1. Enzyme Source | Preparation of COX-1 and COX-2 enzymes | Typically uses purified recombinant human COX-1 and COX-2 enzymes to ensure specificity. |
| 2. Reaction Mixture | Arachidonic acid (substrate), cofactors (heme), and test compound (this compound) | The drug is pre-incubated with the enzyme before adding the substrate to initiate the reaction. |
| 3. Incubation | Maintained at 37°C for a defined period (e.g., 10-30 minutes) | Allows the enzymatic reaction to proceed in the presence of the inhibitor. |
| 4. Reaction Stop | Acidification or addition of a stopping agent | Halts the enzyme activity at a precise time. |
| 5. Product Measurement | Quantification of Prostaglandin (e.g., PGE₂) | Uses enzyme immunoassay (EIA) or other sensitive techniques to measure the amount of prostaglandin produced. |
| 6. Data Analysis | Calculation of IC₅₀ values | The concentration of the inhibitor that reduces prostaglandin production by 50% is calculated for both COX-1 and COX-2. The COX-2/COX-1 IC₅₀ ratio indicates selectivity. |
The workflow for this experimental process is visualized below.
Diagram: Key steps in a COX enzyme inhibition assay to determine the selectivity profile of a compound like this compound [2] [3].
This compound's pharmacological profile leads to specific clinical implications.
This compound is a dual COX-1/COX-2 inhibitor with a documented slight preferential activity towards the COX-2 enzyme. This selectivity profile suggests a potential for a reduced incidence of gastrointestinal side effects compared to non-selective NSAIDs, while maintaining analgesic efficacy.
The table below summarizes key findings from clinical trials comparing floctafenine, dihydrocodeine, and pentazocine.
| Analgesic | Reported Efficacy Findings | Reported Tolerability Findings (Side-Effects) |
|---|
| This compound | • Ranked 1st in overall analgesic effect in a comparative trial. [1] • Superior to pentazocine (patient and doctor ratings) and dihydrocodeine (patient ratings). [1] • Provided similar pain relief to dihydrocodeine but with a longer duration. [2] | • Statistically significant fewer side-effects than pentazocine and dihydrocodeine. [1] • "Insignificant incidence of untoward side-effects." [2] | | Dihydrocodeine | • Inferior to this compound in patient ratings. [1] • Similar pain relief to this compound, but of shorter duration. [2] • A single 30 mg dose provides weak analgesia; inferior to ibuprofen 400 mg. [3] | • Statistically higher side-effects than this compound. [2] • Dizziness, drowsiness, and confusion are commonly reported. [3] | | Pentazocine | • Statistically significantly inferior to this compound in both patient and doctor ratings. [1] | • Statistically significantly more side-effects than this compound. [1] |
The comparative data presented are derived from robust clinical trial designs. Here are the detailed methodologies for the key studies cited.
The compared analgesics have distinct mechanisms of action, which underlie their efficacy and side-effect profiles. The following diagram illustrates their primary molecular pathways.
The diagram above illustrates the primary sites of action:
The data indicates that this compound's primary advantage lies in its distinctly non-opioid mechanism, which translates to a superior tolerability profile, specifically regarding lower rates of typical opioid side-effects like dizziness and drowsiness [1] [2]. This makes it a historically interesting candidate for patients intolerant to standard NSAIDs or who need to avoid opioids [4].
For a complete assessment, it is critical to note that this comparative data comes from studies conducted in the 1970s. Further research using modern clinical trial standards and direct comparisons with newer analgesics would be necessary to establish its relative position in today's therapeutic landscape.
For any analytical procedure used in drug substance or product release, the ICH Q2(R2) guideline defines the required validation characteristics [1]. The following table summarizes the core parameters you need to establish for a method like a Floctafenine assay.
| Validation Characteristic | Objective in Method Validation |
|---|---|
| Accuracy | Demonstrate closeness between measured value and accepted reference value (true value) [2]. |
| Precision (Repeatability, Intermediate Precision) | Establish the degree of scatter in a series of measurements under prescribed conditions. Precision should be performed using authentic samples under routine conditions [2]. | | Specificity/Selectivity | Prove the method can assess the analyte unequivocally in the presence of expected components like impurities, excipients, or other analytes. A technology-inherent justification may suffice instead of experimental studies [2]. | | Linearity & Range | Linearity is replaced by "Response (Calibration Model)". Demonstrate a confirmed, suitable calibration model (linear or non-linear). The Range is the interval between the upper and lower levels of analyte for which suitability has been demonstrated [2]. | | Detection Limit (LOD) | The lowest amount of analyte that can be detected, but not necessarily quantified. | | Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantified with acceptable accuracy and precision. The QL must be equal to or below the reporting threshold [2]. | | Robustness | Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. |
While a complete this compound method is not available, you can adapt principles from related analytical methods and the ICH framework.
The search results did not contain a direct side-by-side comparison of different this compound methods. However, one study on a TLC-densitometry method for Thiocolchicoside in the presence of this compound demonstrates the kind of data you should generate [4]. The table below shows how you could structure your own comparative data.
| Analytical Method | Key Performance Metrics | Application & Context |
|---|
| TLC-Densitometry [4] | Linear Range: 0.1 - 1.0 µg/spot Correlation: Third-order polynomial fit superior to linear Mobile Phase: Ethyl acetate:methanol:acetic acid (84:13:3) | Used for analysis of Thiocolchicoside as a minor component (1:100) in mixtures with this compound and Glafenine. | | UV Baseline Manipulation [3] | Linear Range: 4–20 µg/mL (for Drotaverine) Accuracy: Recovery studies at 50%, 100%, 150% Robustness: Tested vs. sonication time, wavelength, reference conc. | A simple UV method for a binary drug mixture, showcasing baseline manipulation to resolve overlapping spectra. |
ICH Q2(R2) should be viewed in conjunction with ICH Q14 on analytical procedure development. This introduces a lifecycle approach, moving from traditional validation to ongoing monitoring and control [2]. The following diagram outlines this comprehensive process.
Since a TLC method was cited for a related analysis, the diagram below details its general workflow, which can be adapted for this compound [4].
| Drug Name | Inhibition Efficiency (%) & Conditions | ΔE (HOMO-LUMO Gap, eV) | Adsorption Isotherm | Adsorption Energy (kJ mol⁻¹) |
|---|---|---|---|---|
| Floctafenine | 85% (25 ppm, 0.1 M HCl, 303 K) [1] | 7.731 [1] | Langmuir [1] | Information missing |
| Ceftazidime (CDZ) | 70.3% (300 ppm, 1 M HCl, 298 K) [2] | Information missing | Temkin [2] | -77.41 (from MC simulation) [2] |
| Seroquel | 84% (1000 ppm, 0.1 M HCl, 333 K) [3] | Information missing | Temkin [3] | Information missing |
| Clotrimazole | ~90% (500 ppm, 0.1 M HCl, 298 K) [2] | Information missing | Information missing | Information missing |
| Guaifenesin | ~81% (300 ppm, 2 M HCl, 298 K) [2] | Information missing | Information missing | Information missing |
| Detralex | Information missing | Information missing | Information missing | Information missing |
The table shows this compound is a highly efficient inhibitor at low concentrations. A lower ΔE value, like that of this compound, indicates easier electron donation to the metal surface and potentially higher inhibition efficiency [1].
Here is a summary of the key experimental methods used to generate the data in the comparison table.
This is a simple method where the metal specimen is weighed before and after immersion in the corrosive solution.
These methods provide insights into the kinetics and mechanism of corrosion.
These methods help understand the interaction between the inhibitor molecule and the metal surface at the atomic level.
These describe how inhibitor molecules distribute between the liquid phase and the metal surface.
The following diagram illustrates the logical workflow for conducting these corrosion inhibition studies.
The table below summarizes the key quantum chemical parameters for Floctafenine and other pharmaceutical inhibitors, which are used to predict their corrosion inhibition potential.
| Inhibitor Name | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Reference |
|---|---|---|---|---|---|
| This compound | Information missing | Information missing | 7.731 | 6.018 | [1] |
| Ceftazidime | Information missing | Information missing | 4.790 | 11.230 | [2] |
| Clotrimazole | -5.98 | -1.34 | 4.64 | 4.10 | [3] |
Key Parameter Explanations [1]:
The following table shows the experimental corrosion inhibition efficiency (%IE) reported for these compounds.
| Inhibitor Name | Experimental %IE | Test Conditions | Reference |
|---|---|---|---|
| This compound | ~85% to 72% | 25 ppm in 0.1 M HCl at 303-333 K | [1] [2] |
| Ceftazidime | 70.3% | 300 ppm in 1 M HCl at 298 K | [2] |
| Clotrimazole | ~90% | 200 ppm in 0.1 M HCl at 298 K | [3] |
The quantum chemical data is typically validated through a combination of empirical laboratory methods and theoretical calculations.
For this compound [1]:
For Ceftazidime [2]:
For Clotrimazole [3]:
The diagram below outlines the general workflow for evaluating a pharmaceutical compound as a corrosion inhibitor, integrating both experimental and computational approaches.
Irritant